Ph-SKP vs. DTBMSEGPHOS, BINAP, and Ph-BPE in Cu-Catalyzed Alkynylation of Unprotected Aldoses
In Cu-catalyzed propargylation of unprotected aldoses, Ph-SKP outperformed multiple benchmark chiral diphosphine ligands including DTBMSEGPHOS, BINAP, and Ph-BPE, which all failed to deliver satisfactory results [1]. Under identical reaction conditions, Ph-SKP achieved high yields and a diastereomeric ratio (dr) exceeding 20:1 [1].
| Evidence Dimension | Diastereoselectivity (dr) and reaction outcome |
|---|---|
| Target Compound Data | dr > 20:1, high yield |
| Comparator Or Baseline | DTBMSEGPHOS, BINAP, Ph-BPE — all failed to produce satisfactory results |
| Quantified Difference | Target compound achieved dr > 20:1; comparators did not achieve comparable selectivity or yield |
| Conditions | Cu(I)-catalyzed propargylation of unprotected aldoses; room temperature |
Why This Matters
This demonstrates that Ph-SKP uniquely enables stereoselective, protecting-group-free functionalization of complex carbohydrates—a transformation where other chiral diphosphine ligands fail entirely.
- [1] Shimizu, Y.; Kanai, M. Copper(I)-Catalyzed Stereodivergent Propargylation of Unprotected Aldoses. ACS Cent. Sci. 2015, 1, 298–303. (As reported in ChemRSS: "Ph-SKP achieved dr >20:1, whereas DTBMSEGPHOS, BINAP, and Ph-BPE failed.") View Source
